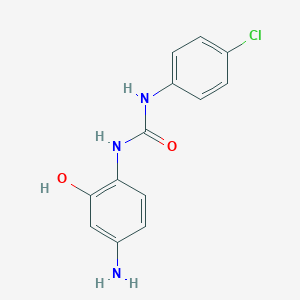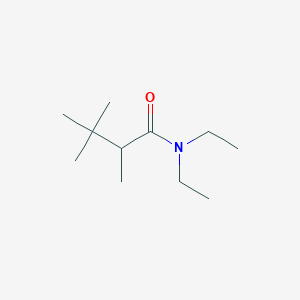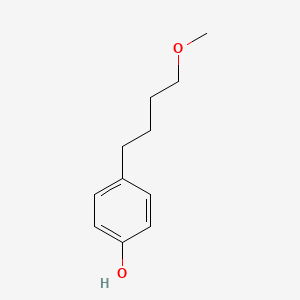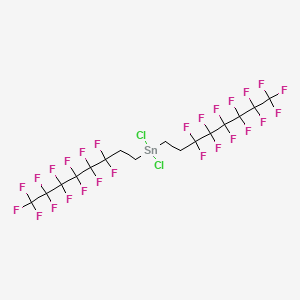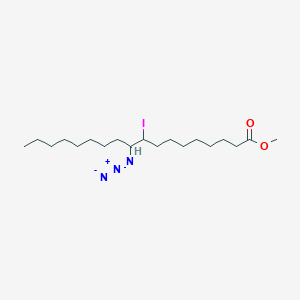
Methyl 10-azido-9-iodooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-azido-9-iodooctadecanoate is a chemical compound that belongs to the class of organic azides and iodides It is characterized by the presence of an azido group (-N₃) and an iodine atom attached to a long carbon chain ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 10-azido-9-iodooctadecanoate can be synthesized through the addition of iodine azide to olefinic esters. For example, the reaction of iodine azide with methyl oleate yields methyl erythro/threo-9(10)-azido-10(9)-iodooctadecanoate . The reaction typically involves the use of methanolic potassium hydroxide (KOH) as a reagent, which facilitates the formation of the azido and iodo groups on the carbon chain .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 10-azido-9-iodooctadecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The iodine atom can be oxidized to form various oxidation products.
Common Reagents and Conditions
Methanolic KOH: Used in the initial synthesis to facilitate the addition of iodine azide.
Reducing Agents: Such as LiAlH₄ or hydrogen gas with a palladium catalyst for reducing the azido group.
Oxidizing Agents: Various oxidizing agents can be used to oxidize the iodine atom.
Major Products Formed
10-Azidoundec-10-enic Acid: Formed from the reaction of the iodoazide adduct with methanolic KOH.
9(10)-Oxooctadecanoic Acid: Another product formed under similar reaction conditions.
Applications De Recherche Scientifique
Methyl 10-azido-9-iodooctadecanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 10-azido-9-iodooctadecanoate involves the reactivity of the azido and iodo groups. The azido group can undergo nucleophilic substitution reactions, forming covalent bonds with various nucleophiles. The iodine atom can participate in oxidation-reduction reactions, altering the chemical properties of the compound. These reactive groups enable the compound to interact with molecular targets and pathways in various applications .
Comparaison Avec Des Composés Similaires
Methyl 10-azido-9-iodooctadecanoate can be compared with other similar compounds, such as:
Methyl 10-azido-11-iodoundecanoate: Another iodoazide compound with a shorter carbon chain.
Methyl erythro-3-azido-2-iodohexadecanoate: A similar compound with different positioning of the azido and iodo groups.
These compounds share similar reactivity due to the presence of azido and iodo groups but differ in their carbon chain length and the position of functional groups, which can influence their chemical behavior and applications.
Propriétés
Numéro CAS |
92471-64-2 |
|---|---|
Formule moléculaire |
C19H36IN3O2 |
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
methyl 10-azido-9-iodooctadecanoate |
InChI |
InChI=1S/C19H36IN3O2/c1-3-4-5-6-9-12-15-18(22-23-21)17(20)14-11-8-7-10-13-16-19(24)25-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
YNMQRIYGOCIJQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)OC)I)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


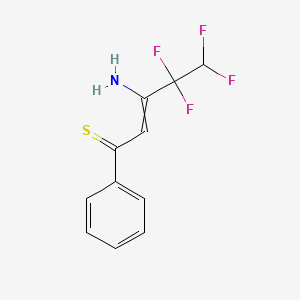
![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
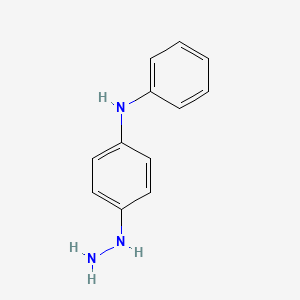
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
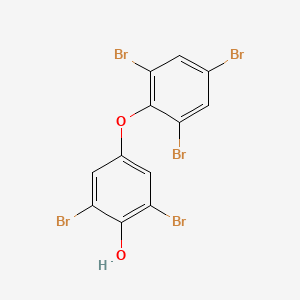
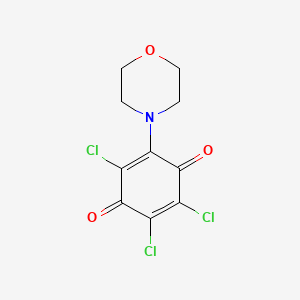
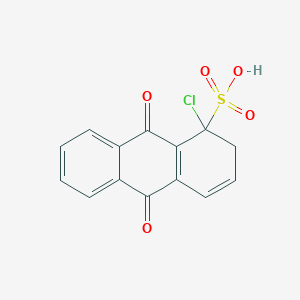
![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)

